molecular formula C11H16OSi B14624378 Silane, trimethyl(phenylacetyl)- CAS No. 56583-94-9

Silane, trimethyl(phenylacetyl)-

Cat. No.: B14624378
CAS No.: 56583-94-9
M. Wt: 192.33 g/mol
InChI Key: BCRZWEQCCUZXKL-UHFFFAOYSA-N
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Description

Silane, trimethyl(phenylacetyl)-: is an organosilicon compound with the molecular formula C11H14Si. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in organic synthesis and their ability to form strong bonds with various substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl(phenylacetyl)- typically involves the reaction of phenylacetyl chloride with trimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The process can be summarized as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{COCl} + \text{(CH}_3\text{)}_3\text{SiH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CO}\text{Si(CH}_3\text{)}_3 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of Silane, trimethyl(phenylacetyl)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Silane, trimethyl(phenylacetyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Scientific Research Applications

Silane, trimethyl(phenylacetyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, trimethyl(phenylacetyl)- involves the formation of strong silicon-carbon bonds. The silicon atom in the compound can act as a radical donor or acceptor, facilitating various chemical reactions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Uniqueness: Silane, trimethyl(phenylacetyl)- is unique due to its specific combination of a phenylacetyl group with a trimethylsilyl group, providing distinct reactivity and stability compared to other silanes. This makes it particularly valuable in specialized applications where both stability and reactivity are required .

Properties

CAS No.

56583-94-9

Molecular Formula

C11H16OSi

Molecular Weight

192.33 g/mol

IUPAC Name

2-phenyl-1-trimethylsilylethanone

InChI

InChI=1S/C11H16OSi/c1-13(2,3)11(12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

BCRZWEQCCUZXKL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=O)CC1=CC=CC=C1

Origin of Product

United States

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